2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole 2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 2549044-32-6
VCID: VC11845174
InChI: InChI=1S/C19H26N4O2S/c1-13(2)23-18-6-4-3-5-17(18)20-19(23)21-9-14-11-22(12-15(14)10-21)26(24,25)16-7-8-16/h3-6,13-16H,7-12H2,1-2H3
SMILES: CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5CC5
Molecular Formula: C19H26N4O2S
Molecular Weight: 374.5 g/mol

2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole

CAS No.: 2549044-32-6

Cat. No.: VC11845174

Molecular Formula: C19H26N4O2S

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole - 2549044-32-6

Specification

CAS No. 2549044-32-6
Molecular Formula C19H26N4O2S
Molecular Weight 374.5 g/mol
IUPAC Name 2-(5-cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1-propan-2-ylbenzimidazole
Standard InChI InChI=1S/C19H26N4O2S/c1-13(2)23-18-6-4-3-5-17(18)20-19(23)21-9-14-11-22(12-15(14)10-21)26(24,25)16-7-8-16/h3-6,13-16H,7-12H2,1-2H3
Standard InChI Key CQCIJNJQBKVCNM-UHFFFAOYSA-N
SMILES CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5CC5
Canonical SMILES CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5CC5

Introduction

Overview of the Compound

The compound 2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a complex heterocyclic molecule. Its structure suggests it combines several functional groups and structural motifs:

  • Cyclopropanesulfonyl group: A sulfonyl group attached to a cyclopropane ring, which may contribute to the compound's chemical reactivity and polarity.

  • Octahydropyrrolo[3,4-c]pyrrole scaffold: A bicyclic amine structure that introduces rigidity and potential biological activity.

  • 1H-Benzodiazole core: A fused aromatic ring system with nitrogen atoms, often associated with pharmacological properties such as enzyme inhibition or receptor binding.

Pharmacological Relevance

Compounds containing benzodiazole and pyrrolopyrrole scaffolds are frequently studied for their biological activities. The inclusion of sulfonyl groups and cyclopropane rings can enhance binding affinity to biological targets due to increased polarity and steric effects. Potential applications include:

  • Anti-inflammatory agents: Benzodiazoles have been shown to inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

  • Antimicrobial agents: Sulfonyl-containing compounds often exhibit antibacterial or antifungal properties.

  • CNS-active drugs: Benzodiazoles are known for their activity on central nervous system (CNS) receptors, such as GABA-A.

Synthetic Intermediates

The compound's structure suggests it could be used as an intermediate in organic synthesis for creating more complex molecules with pharmaceutical applications.

Functional Groups

The molecule contains:

  • A cyclopropane ring, which is highly strained and reactive.

  • A sulfonyl group, contributing to hydrophilicity and hydrogen bonding.

  • A benzodiazole ring system, providing aromaticity and potential π-stacking interactions.

  • A secondary amine within the pyrrolopyrrole structure.

Molecular Characteristics

Although exact data is unavailable, general predictions include:

  • Molecular weight: Likely between 300–500 g/mol.

  • LogP (lipophilicity): Moderate due to the balance between polar sulfonyl groups and nonpolar aromatic/cyclopropane regions.

  • Hydrogen bond donors/acceptors: Multiple sites for interaction with biological targets.

Synthesis

Efficient synthetic routes would likely involve:

  • Construction of the benzodiazole core via condensation reactions.

  • Formation of the octahydropyrrolo[3,4-c]pyrrole scaffold through cyclization methods.

  • Introduction of the cyclopropanesulfonyl group via sulfonation reactions.

Biological Testing

Future studies should focus on:

  • Screening for enzyme inhibition (e.g., LOX or COX).

  • Evaluating antimicrobial and antifungal activity.

  • Assessing CNS activity through receptor binding assays.

Data Table (Hypothetical Predictions)

PropertyValue/Description
Molecular FormulaC₁₅H₂₀N₄O₂S
Molecular Weight~340–360 g/mol
LogP~2–4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
SolubilityModerate in polar organic solvents
StabilitySensitive to acidic/basic conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator